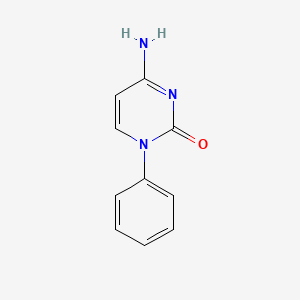
4-Amino-1-phenyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-phenyl-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and an amino group at position 4 The phenyl group is attached to the nitrogen atom at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-2(1H)-pyrimidinone typically involves the condensation of an appropriate aldehyde with a guanidine derivative. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction proceeds through the formation of a dihydropyrimidinone intermediate, which is subsequently oxidized to yield the desired pyrimidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-phenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-phenyl-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-phenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-phenyl-2(1H)-quinazolinone: Similar structure but with a quinazolinone ring.
4-Amino-1-phenyl-2(1H)-benzoxazinone: Contains a benzoxazinone ring instead of a pyrimidinone ring.
4-Amino-1-phenyl-2(1H)-benzothiazolinone: Contains a benzothiazolinone ring.
Uniqueness
4-Amino-1-phenyl-2(1H)-pyrimidinone is unique due to its specific ring structure and the presence of both an amino group and a phenyl group. This combination of functional groups and ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
28461-44-1 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
4-amino-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-7-13(10(14)12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,14) |
Clave InChI |
KUFLGYCCOQGBEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



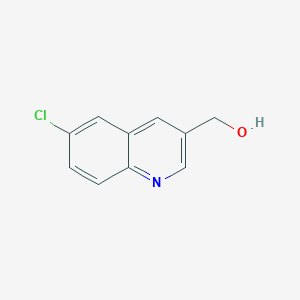





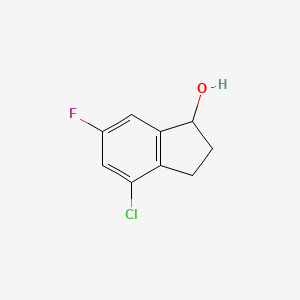

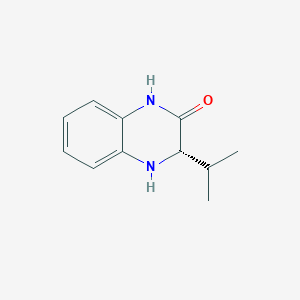
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
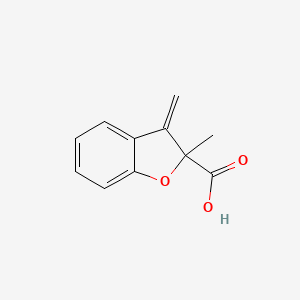
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
